7-Methoxyquinoline-3-carboxylic acid
Overview
Description
7-Methoxyquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 and is typically available in solid form .
Molecular Structure Analysis
The SMILES string for 7-Methoxyquinoline-3-carboxylic acid isCOc1ccc2cc(cnc2c1)C(O)=O
. This indicates that the molecule contains a methoxy group (OCH3) attached to a quinoline ring, which in turn is attached to a carboxylic acid group (COOH). Physical And Chemical Properties Analysis
7-Methoxyquinoline-3-carboxylic acid is a solid compound . Its molecular weight is 203.19 , and its empirical formula is C11H9NO3 .Scientific Research Applications
Antibacterial Activity
7-Methoxyquinoline-3-carboxylic acid has been studied for its potential antibacterial properties. For example, it has been used to evaluate the effect on the ultrastructure of bacteria through scanning electron microscopy (SEM) assays .
Anticancer Research
This compound has also been explored in anticancer research. Certain derivatives, such as carboxamides with sulfonylamide moiety, have shown cytotoxic effects, which could be relevant for developing new cancer therapies .
Organic Synthesis
Carboxylic acids, including 7-Methoxyquinoline-3-carboxylic acid, are used in organic synthesis to obtain small molecules, macromolecules, and polymers. They also play a role in modifying the surface of nanoparticles and nanostructures like carbon nanotubes and graphene .
Medicinal Chemistry
Quinoline motifs, which include 7-Methoxyquinoline-3-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds. They have various applications in medicinal chemistry due to their diverse biological activities .
Mechanism of Action
While the specific mechanism of action for 7-Methoxyquinoline-3-carboxylic acid is not available, a study on isoquinoline-3-carboxylic acid, a similar compound, showed significant antibacterial activity against several plant bacteria . The compound was found to cause changes in cell morphology, destroy cell membrane integrity, inhibit motility and exopolysaccharide production, and prevent biofilm formation .
properties
IUPAC Name |
7-methoxyquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMIDFLMDWSHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562884 | |
Record name | 7-Methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinoline-3-carboxylic acid | |
CAS RN |
474659-26-2 | |
Record name | 7-Methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxyquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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